4-Desmethoxy Omeprazole Sulfide

Description

BenchChem offers high-quality 4-Desmethoxy Omeprazole Sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Desmethoxy Omeprazole Sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

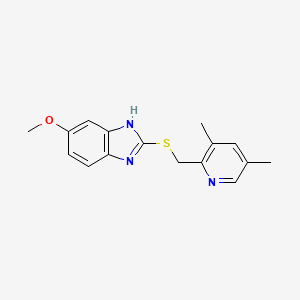

Structure

3D Structure

Properties

IUPAC Name |

2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c1-10-6-11(2)15(17-8-10)9-21-16-18-13-5-4-12(20-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUHHMNQRUNZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CSC2=NC3=C(N2)C=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747541 | |

| Record name | 2-{[(3,5-Dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704910-89-4 | |

| Record name | 2-{[(3,5-Dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and molecular weight of 4-Desmethoxy Omeprazole Sulfide

The following technical guide details the chemical profiling, structural analysis, and significance of 4-Desmethoxy Omeprazole Sulfide , a critical process-related impurity in the synthesis of proton pump inhibitors (PPIs).

Executive Summary

4-Desmethoxy Omeprazole Sulfide (CAS: 704910-89-4) is a specific process impurity associated with the active pharmaceutical ingredient (API) Omeprazole and its enantiomer Esomeprazole. Chemically, it represents the thioether precursor of the "4-Desmethoxy Omeprazole" impurity, lacking the methoxy group at the 4-position of the pyridine ring found in the parent drug.

Understanding this molecule is critical for CMC (Chemistry, Manufacturing, and Controls) scientists, as its presence indicates specific variances in the pyridine starting material quality or side-reactions during the coupling phase of API synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Nomenclature and Identification

| Parameter | Detail |

| Common Name | 4-Desmethoxy Omeprazole Sulfide |

| IUPAC Name | 2-[[(3,5-dimethylpyridin-2-yl)methyl]sulfanyl]-5-methoxy-1H-benzimidazole |

| CAS Number | 704910-89-4 |

| Molecular Formula | |

| Molecular Weight | 299.39 g/mol |

| SMILES | COc1ccc2[nH]c(SCC3=NC=C(C)C=C3C)nc2c1 |

| Appearance | Off-white to pale yellow solid (Standard) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Insoluble in Water |

Structural Composition

The molecule consists of two primary heterocyclic pharmacophores linked by a methylene-thioether bridge:

-

Benzimidazole Moiety: 5-methoxy-1H-benzimidazole (Identical to Omeprazole).[1][2][3][4][5]

-

Pyridine Moiety: 3,5-dimethylpyridine (Differs from Omeprazole by the absence of the 4-methoxy group).

-

Linker: Sulfide (-S-), distinguishing it from the final drug product which contains a sulfoxide (-S(=O)-).

Structural Visualization

The following diagram illustrates the chemical structure of 4-Desmethoxy Omeprazole Sulfide and its relationship to the parent API.

Figure 1: Structural lineage showing the origin of 4-Desmethoxy Omeprazole Sulfide from a variant pyridine precursor.

Synthesis and Origin Pathways[1][9]

The presence of 4-Desmethoxy Omeprazole Sulfide is almost exclusively a result of impurities in the raw material supply chain rather than degradation of the final API.

The "Desmethoxy" Mechanism

The standard synthesis of Omeprazole involves coupling 5-methoxy-2-mercaptobenzimidazole with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine .

-

Root Cause: If the pyridine starting material contains 2-chloromethyl-3,5-dimethylpyridine (lacking the 4-methoxy group), this impurity participates in the coupling reaction with equal efficiency.

-

Reaction Type: Nucleophilic Substitution (

). -

Outcome: The resulting intermediate is 4-Desmethoxy Omeprazole Sulfide.[6] If this intermediate undergoes the subsequent oxidation step (m-CPBA oxidation), it converts to 4-Desmethoxy Omeprazole (Sulfoxide) , a difficult-to-purge impurity.

Laboratory Synthesis Protocol (Reference Standard Preparation)

For analytical method validation, this compound must often be synthesized de novo.

Reagents:

-

5-Methoxy-2-mercaptobenzimidazole (1.0 eq)

-

2-Chloromethyl-3,5-dimethylpyridine HCl (1.1 eq)

-

Sodium Hydroxide (NaOH) (2.2 eq)

-

Solvent: Methanol/Water (9:1)

Step-by-Step Workflow:

-

Dissolution: Dissolve 5-methoxy-2-mercaptobenzimidazole in Methanol/Water solution containing NaOH. Stir at room temperature for 30 minutes to generate the thiolate anion.

-

Coupling: Slowly add 2-chloromethyl-3,5-dimethylpyridine HCl to the reaction mixture.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). -

Precipitation: Cool the reaction mass to

. The sulfide product often precipitates due to lower solubility compared to the starting materials. -

Isolation: Filter the solid and wash with chilled water to remove inorganic salts (NaCl).

-

Purification: Recrystallize from Acetonitrile or Ethanol to achieve

purity.

Analytical Characterization

To confirm the identity of 4-Desmethoxy Omeprazole Sulfide, researchers utilize a multi-modal approach combining Mass Spectrometry and NMR.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive (+ve)

-

Observed Mass (

): -

Fragmentation Pattern:

-

Loss of the benzimidazole moiety.

-

Characteristic fragment at

(3,5-dimethylpyridine carbocation), distinguishing it from the standard Omeprazole pyridine fragment (

-

Nuclear Magnetic Resonance ( -NMR)

The key diagnostic signals distinguishing this impurity from Omeprazole Sulfide are found in the pyridine region.

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Note |

| Benzimidazole -OMe | ~3.80 | Singlet (3H) | Present (Same as API) |

| Pyridine -OMe | Absent | N/A | Key Differentiator |

| Pyridine C4-H | ~7.3 - 7.5 | Singlet (1H) | New Signal (Replaces OMe) |

| Pyridine Methyls | ~2.2 - 2.3 | Two Singlets (6H) | 3,5-Dimethyl groups |

| Linker -CH2- | ~4.4 - 4.5 | Singlet (2H) | Typical sulfide shift |

HPLC Retention Behavior

In reverse-phase chromatography (C18 column), the sulfide form is significantly less polar than the sulfoxide (Omeprazole).

-

Elution Order: Sulfone

Sulfoxide (Omeprazole) -

Relative Retention Time (RRT): Typically elutes after the main API peak due to the lack of the polar sulfoxide oxygen. The "4-Desmethoxy" variant is slightly less polar than standard Omeprazole Sulfide, leading to a slightly longer retention time.

Regulatory & Safety Implications

ICH Q3A/B Classification

-

Classification: Process-Related Impurity.

-

Reporting Threshold:

(for max daily dose -

Identification Threshold:

. -

Qualification Threshold:

.

Toxicological Context

While specific toxicology data for the 4-desmethoxy variant is sparse, it shares the benzimidazole scaffold of the parent. However, the absence of the 4-methoxy group on the pyridine ring alters the pKa and stability of the pyridine nitrogen.

-

Genotoxicity: Generally considered non-mutagenic if the parent structure is non-mutagenic, but in silico assessment (e.g., DEREK, SAR) is required for regulatory filing.

-

Gastric Acid Stability: Unlike Omeprazole, the sulfide form is not a prodrug and does not rearrange in acid to form the active sulfenamide inhibitor. It is pharmacologically inactive regarding proton pump inhibition.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71315703, 4-Desmethoxy Omeprazole Sulfide. Retrieved from [Link]

- European Pharmacopoeia (Ph. Eur.).Omeprazole Monograph: Impurity Profiling and Related Substances. (Standard Pharmacopeial Reference).

- Ohishi, H. et al.Structure and profile of impurities in Omeprazole synthesis. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for sulfide synthesis).

Sources

- 1. scispace.com [scispace.com]

- 2. glppharmastandards.com [glppharmastandards.com]

- 3. CAS 110374-16-8 4-Desmethoxy Omeprazole Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 4. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Desmethoxy-4-nitro Omeprazole Sulfide [artis-isotopes.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Technical Deep Dive: Characterization and Control of 4-Desmethoxy Omeprazole Sulfide

Subject: Pharmaceutical Impurity Profiling & Structural Elucidation Molecule: 4-Desmethoxy Omeprazole Sulfide (CAS: 704910-89-4) Context: Process-Related Impurity Identification in Proton Pump Inhibitor (PPI) Synthesis

Part 1: Executive Summary & Structural Context

In the high-stakes environment of API (Active Pharmaceutical Ingredient) manufacturing, the identification of "unknowns" is not merely a compliance task—it is a safeguard of patient efficacy. 4-Desmethoxy Omeprazole Sulfide represents a classic "analog impurity," arising not from degradation of the final product, but from structural defects in the starting materials carried through the synthetic pathway.

This guide details the identification, formation mechanism, and analytical control of this specific impurity. Unlike oxidative degradants (like Omeprazole Sulfone), this molecule lacks the core pharmacophore features—specifically the pyridine C4-methoxy group and the sulfinyl chirality—rendering it pharmacologically inert but chemically significant as a marker of starting material quality.

Chemical Identity[1][2][3][4][5][6][7][8]

-

Systematic Name: 2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-5-methoxy-1H-benzimidazole

-

Molecular Formula:

[1][2][3][4][5] -

Key Structural Deviations:

-

Pyridine Ring: Absence of the methoxy (-OCH₃) group at position 4.

-

Linker: Sulfide (-S-) state instead of Sulfoxide (-S(=O)-).

-

Part 2: Root Cause Analysis & Formation Mechanism

To control an impurity, one must first map its origin. 4-Desmethoxy Omeprazole Sulfide is a Process Impurity , specifically a "Starting Material Analog."

The "Trojan Horse" Precursor

The synthesis of Omeprazole typically involves the coupling of a chloromethyl pyridine derivative with a mercaptobenzimidazole. The impurity arises when the starting material 2-chloromethyl-4-methoxy-3,5-dimethylpyridine is contaminated with 2-chloromethyl-3,5-dimethylpyridine (the "desmethoxy" analog).

Because the chemical reactivity of the desmethoxy analog is nearly identical to the target precursor, it participates in the coupling reaction, forming the 4-Desmethoxy Sulfide. If this intermediate is not purged before the final oxidation step (or if it resists oxidation), it persists in the final API.

Diagram 1: Comparative Synthesis & Impurity Genesis

This workflow illustrates how the impurity parallels the main reaction pathway.

Caption: Comparative synthesis showing the parallel formation of the target impurity from a defective starting material.

Part 3: Analytical Strategy (Identification Protocol)

The challenge in identifying this impurity lies in distinguishing it from other "desmethoxy" or "reduced" analogs. A multi-modal approach using HPLC, LC-MS, and NMR is required for definitive characterization.

HPLC Separation (Chromatographic Behavior)

The 4-Desmethoxy Omeprazole Sulfide is significantly more hydrophobic than Omeprazole.

-

Loss of Sulfoxide: The S=O bond is polar; the sulfide (-S-) is non-polar.

-

Loss of Methoxy: The -OCH₃ group adds polarity; its replacement by -H increases lipophilicity.

Predicted RRT (Relative Retention Time): Expect this impurity to elute after Omeprazole and after Omeprazole Sulfide in Reverse Phase (C18) chromatography.

-

Omeprazole: ~1.0 RRT

-

Omeprazole Sulfide: ~2.5 RRT

-

4-Desmethoxy Sulfide: ~2.8 - 3.2 RRT (Late eluter)

Mass Spectrometry (LC-HRMS)

High-Resolution Mass Spectrometry is the primary screening tool.

-

Parent Ion: Look for

(Calculated).[3] -

Mass Shift Analysis:

-

Omeprazole (

): 346.1 Da[7] - Sulfoxide to Sulfide: -16 Da (Loss of O)

-

Methoxy to Hydrogen: -30 Da (Loss of

-

Total Shift:

Da.

-

Fragmentation Pathway (MS/MS): The fragmentation is critical to prove the modification is on the pyridine ring, not the benzimidazole.

-

Fragment A (Benzimidazole moiety):

(5-methoxy-2-mercaptobenzimidazole cation). This signal should remain unchanged. -

Fragment B (Pyridine moiety):

(3,5-dimethylpyridin-2-yl methyl cation). In Omeprazole, this is ~166. The shift from 166 to 136 (-30 Da) confirms the desmethoxy is on the pyridine.

NMR Spectroscopy (Structural Confirmation)

NMR is the "judge" that confirms the absence of the methoxy group.

Protocol:

-

Solvent: DMSO-

or -

Key Signal to Monitor:

-

Omeprazole: Shows two methoxy singlets (one on benzimidazole ~3.8 ppm, one on pyridine ~3.7 ppm).

-

Impurity: Shows only one methoxy singlet (benzimidazole). The pyridine methoxy signal disappears.

-

Aromatic Region: The pyridine ring proton at position 4 (now H instead of OCH3) will appear, likely as a singlet or weak multiplet depending on 3,5-dimethyl coupling.

-

Diagram 2: Analytical Decision Tree

Logic flow for confirming the identity of the impurity.

Caption: Step-by-step analytical workflow to distinguish 4-Desmethoxy Omeprazole Sulfide from other congeners.

Part 4: Quantitative Data Summary

| Parameter | Omeprazole (API) | 4-Desmethoxy Omeprazole Sulfide |

| Formula | ||

| Exact Mass | 345.1147 | 299.1092 |

| Polarity (LogP) | ~2.2 | ~3.5 (Estimated - More Lipophilic) |

| HPLC Elution | Mid-eluting | Late-eluting (High RRT) |

| UV Max | ~302 nm | ~295-300 nm (Similar chromophore) |

| Key NMR Feature | 2 x OCH3 Singlets | 1 x OCH3 Singlet |

Part 5: Control & Remediation

To mitigate this impurity in the final drug substance, the focus must be upstream.

-

Vendor Qualification: The root cause is the purity of the starting material 2-chloromethyl-4-methoxy-3,5-dimethylpyridine. Suppliers must control the "desmethoxy" precursor (2-chloromethyl-3,5-dimethylpyridine) to <0.10%.

-

Purification: Due to the significant lipophilicity difference (Sulfide vs Sulfoxide), this impurity is often purgeable during the final crystallization of Omeprazole. However, if the oxidation step is incomplete, the "Desmethoxy Sulfide" may oxidize to "Desmethoxy Sulfoxide" (4-Desmethoxy Omeprazole), which is much harder to separate from the API.

-

Spiking Studies: It is recommended to synthesize the standard (via the "defective" pathway shown in Diagram 1) and spike it into the HPLC method validation to prove resolution.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71315703, 4-Desmethoxy Omeprazole Sulfide. Retrieved from [Link]

- European Pharmacopoeia (Ph. Eur.).Omeprazole Monograph: Impurity Profiling. (Consult current edition for general impurity limits).

-

RSC Advances (2019). Identification and structural characterization of the stress degradation products of omeprazole. (Context on Omeprazole fragmentation patterns). Retrieved from [Link]

-

Axios Research. Reference Standards: 4-Desmethoxy Omeprazole.[8] Retrieved from [Link]

Sources

- 1. 4-Desmethoxy Omeprazole Sulfide | CAS No- 704910-89-4 | NA [chemicea.com]

- 2. 4-Desmethoxy Omeprazole Sulfide | C16H17N3OS | CID 71315703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-desmethoxy omeprazole sulfide (C16H17N3OS) [pubchemlite.lcsb.uni.lu]

- 4. 4-Desmethoxy Omeprazole | CAS 110374-16-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. glppharmastandards.com [glppharmastandards.com]

- 7. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4'-Desmethoxy Omeprazole - CAS - 73590-60-0 | Axios Research [axios-research.com]

Technical Whitepaper: Characterization and Profiling of 4-Desmethoxy Omeprazole Sulfide

The following technical guide details the characterization, synthesis, and profiling of 4-Desmethoxy Omeprazole Sulfide , a critical process-related impurity and synthetic intermediate in the development of proton pump inhibitors (PPIs).

Executive Summary

4-Desmethoxy Omeprazole Sulfide (CAS: 704910-89-4) is a thioether derivative of the proton pump inhibitor Omeprazole. Structurally, it lacks the methoxy group at the 4-position of the pyridine ring found in the parent drug. It serves as the direct synthetic precursor to 4-Desmethoxy Omeprazole (EP Impurity B) and is a critical quality attribute (CQA) in the manufacturing of Omeprazole and Esomeprazole APIs.

This guide provides researchers with the definitive physicochemical data, synthetic pathways, and analytical protocols required to identify, quantify, and control this substance in pharmaceutical matrices.

Part 1: Chemical Identity & Physicochemical Profile

Nomenclature and Registry

-

Systematic IUPAC Name:

-

Preferred:2-[[(3,5-dimethylpyridin-2-yl)methyl]thio]-5-methoxy-1H-benzimidazole[6][7]

-

Note on Tautomerism: Due to the imidazole nitrogen mobility, the 5-methoxy and 6-methoxy isomers are tautomeric in solution. The name 2-[[(3,5-dimethylpyridin-2-yl)methyl]thio]-6-methoxy-1H-benzimidazole is also chemically valid and frequently cited in databases.

-

-

Synonyms: Pyrmetazole (analog); 4-Desmethoxy Omeprazole Thioether; Precursor to EP Impurity B.

Structural Visualization

The following diagram illustrates the 2D chemical structure, highlighting the critical "desmethoxy" site on the pyridine ring.

Physicochemical Data Table

| Property | Value | Note |

| Molecular Formula | C₁₆H₁₇N₃OS | |

| Molecular Weight | 299.39 g/mol | |

| Appearance | Off-white to pale yellow solid | Crystalline powder |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poorly soluble in water |

| LogP (Predicted) | ~3.5 | More lipophilic than Omeprazole (LogP ~2.2) |

| pKa (Pyridine N) | ~4.0 - 5.0 | Estimated |

| Melting Point | 108 - 112 °C | Varies by polymorph/purity |

Part 2: Synthetic Origins & Reaction Pathways

Formation Mechanism

4-Desmethoxy Omeprazole Sulfide is primarily formed via a nucleophilic substitution reaction. It is the intermediate formed before the final oxidation step in the synthesis of the impurity "4-Desmethoxy Omeprazole" (EP Impurity B).

The Pathway:

-

Coupling: 2-Chloromethyl-3,5-dimethylpyridine reacts with 2-Mercapto-5-methoxybenzimidazole.

-

Product: 4-Desmethoxy Omeprazole Sulfide (The Thioether).

-

Oxidation (Optional): If subjected to oxidizing agents (e.g., mCPBA), it converts to the Sulfoxide (EP Impurity B).

Synthetic Workflow Diagram

This Graphviz diagram details the specific chemical transformation.

Part 3: Analytical Profiling & Detection

HPLC Method for Identification

Because the sulfide is significantly less polar than the parent Omeprazole (due to the lack of the sulfoxide oxygen and the methoxy group), it exhibits a distinct retention profile in Reverse Phase Chromatography (RP-HPLC).

Protocol: Gradient RP-HPLC

-

Column: C18 (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: Phosphate Buffer pH 7.6 (10 mM Na₂HPO₄).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 305 nm (Specific for the benzimidazole chromophore).

-

Temperature: 25°C.

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |

|---|---|---|---|

| 0.0 | 85 | 15 | Equilibration |

| 15.0 | 50 | 50 | Elution of Omeprazole |

| 25.0 | 20 | 80 | Elution of 4-Desmethoxy Sulfide |

| 30.0 | 20 | 80 | Wash |

| 31.0 | 85 | 15 | Re-equilibration |

Expert Insight:

"The 4-Desmethoxy Sulfide will elute after Omeprazole and Omeprazole Sulfide. The absence of the polar sulfoxide group and the methoxy group increases the hydrophobic interaction with the C18 stationary phase, resulting in a Relative Retention Time (RRT) of approximately 1.2–1.4 relative to Omeprazole, depending on exact pH."

Mass Spectrometry (LC-MS)

For confirmation, use Electrospray Ionization (ESI) in Positive Mode.

-

Precursor Ion [M+H]⁺: m/z 300.1[8]

-

Key Fragment: m/z 165 (5-methoxy-2-mercaptobenzimidazole fragment) and m/z 136 (3,5-dimethylpyridine fragment).

Part 4: Regulatory & Quality Significance

Role in Drug Development

-

Process Impurity: Its presence indicates incomplete oxidation (if attempting to make the sulfoxide analog) or contamination of the pyridine starting material (2-chloromethyl-4-methoxy-3,5-dimethylpyridine) with the desmethoxy analog.

-

Genotoxicity Assessment: While Omeprazole itself is well-characterized, desmethoxy analogs are structurally similar. However, they are generally classified as Class 3 or 4 impurities (low toxicological concern) unless specific alerts are triggered.

-

ICH Q3A/B Limits: As a known impurity, it must be identified if present above the reporting threshold (typically 0.05% or 0.10% depending on daily dose).

Reference Standards

When sourcing this compound for use as a Reference Standard (RS), ensure the Certificate of Analysis (CoA) includes:

-

¹H-NMR: To verify the absence of the methoxy singlet at ~3.7 ppm (pyridine ring).

-

Mass Balance: Purity assignment accounting for water (KF) and residual solvents.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 71315703, 4-Desmethoxy Omeprazole Sulfide. Retrieved from [Link][3]

- European Pharmacopoeia (Ph. Eur.). (2024). Omeprazole Monograph: Impurity Profiling.

-

Splendid Lab. (n.d.). 4-Desmethoxy Omeprazole Sulfide Structure and Details. Retrieved from [Link]

-

Anant Pharmaceuticals. (n.d.). Omeprazole Impurity Standards. Retrieved from [Link]

Sources

- 1. 4-Desmethoxy Omeprazole Sulfide | CAS 704910-89-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 4-Desmethoxy-4-nitro Omeprazole Sulfide | C16H16N4O3S | CID 11462059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Desmethoxy Omeprazole Sulfide | C16H17N3OS | CID 71315703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-[[(3,5-DiMethyl-2-pyridinyl)Methyl]thio]-6-Methoxy-1H-benziMidazole | 704910-89-4 [chemicalbook.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. CAS 110374-16-8 4-Desmethoxy Omeprazole Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 7. veeprho.com [veeprho.com]

- 8. PubChemLite - 4-desmethoxy omeprazole sulfide (C16H17N3OS) [pubchemlite.lcsb.uni.lu]

Physical and chemical properties of 4-Desmethoxy Omeprazole Sulfide reference standards

Introduction: Navigating the Nuances of Omeprazole-Related Impurities

In the landscape of pharmaceutical analysis and drug development, the purity of an active pharmaceutical ingredient (API) is paramount. Omeprazole, a widely prescribed proton pump inhibitor for treating acid-related gastrointestinal disorders, is no exception.[1] Its synthesis and degradation can result in a number of related substances, or impurities, that must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[2] This guide focuses on a specific, yet crucial, related substance: 4-Desmethoxy Omeprazole Sulfide.

It is critical to establish at the outset that the nomenclature surrounding omeprazole impurities can lead to ambiguity. While this guide will focus on the compound correctly identified as 4-Desmethoxy Omeprazole Sulfide, it will also provide context on similar and related compounds to offer a comprehensive understanding for the researcher. The primary subject of this guide is the compound with the chemical name 2-[[(3,5-Dimethyl-2-pyridinyl)methyl]thio]-6-methoxy-1H-benzimidazole.[3]

This technical guide is designed for researchers, scientists, and drug development professionals, providing a deep dive into the physical and chemical properties of 4-Desmethoxy Omeprazole Sulfide reference standards. We will explore its structural characteristics, physicochemical properties, and the analytical methodologies crucial for its identification and quantification.

Chemical Identity and Structure

A clear understanding of the molecular structure is the foundation for comprehending the properties of a reference standard. 4-Desmethoxy Omeprazole Sulfide is a synthetic intermediate and potential impurity in the production of omeprazole.[4]

Molecular Structure

The core structure of 4-Desmethoxy Omeprazole Sulfide consists of a benzimidazole ring system linked to a pyridine ring through a methylthio (-S-CH2-) bridge.

Caption: 2D structure of 4-Desmethoxy Omeprazole Sulfide.

Nomenclature and Identification

To avoid ambiguity, it is essential to use precise identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 2-[[(3,5-dimethyl-2-pyridinyl)methyl]thio]-6-methoxy-1H-benzimidazole | [3] |

| CAS Number | 704910-89-4 | [3][5] |

| Molecular Formula | C16H17N3OS | [3][5] |

| Molecular Weight | 299.39 g/mol | [5] |

| Synonyms | 2-(((3,5-dimethylpyridin-2yl)methyl)thio)-5-methoxy-1H-benzo(d)imidazole | [5] |

Physicochemical Properties

The physical and chemical properties of a reference standard are critical for its proper handling, storage, and use in analytical methods.

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white powder/solid | [4] (by analogy with similar compounds) |

| Melting Point | Not explicitly available for this specific CAS number in the search results. Related compounds like Omeprazole Sulfide (CAS 73590-85-9) have a melting point of 115-119°C.[4] | |

| Solubility | Soluble in DMSO and DMF.[4] (by analogy with similar compounds) | |

| Storage | 2-8°C in a refrigerator is recommended for long-term stability.[5] Protect from light and moisture.[4] |

Chemical Properties and Stability

4-Desmethoxy Omeprazole Sulfide, like other benzimidazole thioethers, is susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide (to form 4-Desmethoxy Omeprazole) and then to a sulfone. This reactivity is the basis for its role as a precursor in the synthesis of related compounds.[2][6]

Reference standards of this compound should be stored under inert atmosphere and protected from light to prevent degradation. Stability studies are crucial to establish the shelf-life and appropriate storage conditions for the reference material.

Synthesis and Characterization

The synthesis of 4-Desmethoxy Omeprazole Sulfide is a key step in the overall synthesis of some omeprazole-related compounds. Understanding its synthesis is crucial for identifying potential process-related impurities.

Synthetic Pathway

The synthesis typically involves the coupling of two key intermediates: a substituted benzimidazole and a substituted pyridine.

Caption: General synthetic workflow for 4-Desmethoxy Omeprazole Sulfide.

Protocol: Synthesis of a Benzimidazole Thioether (Illustrative)

This protocol is a generalized representation of the synthesis of benzimidazole thioethers, based on synthetic routes for omeprazole and its analogs.[6][7]

-

Deprotonation of the Thiol:

-

In a suitable reaction vessel, dissolve 2-mercapto-6-methoxybenzimidazole in a solvent such as ethanol.

-

Add a base, for example, sodium hydroxide, to the solution to deprotonate the thiol group, forming a thiolate salt.

-

-

Nucleophilic Substitution:

-

To the solution of the thiolate, add 2-(chloromethyl)-3,5-dimethylpyridine.

-

The thiolate will act as a nucleophile, displacing the chloride from the pyridine derivative.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress using a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, the product can be isolated by precipitation or extraction.

-

-

Purification:

-

The crude product is then purified, typically by recrystallization or column chromatography, to obtain 4-Desmethoxy Omeprazole Sulfide of high purity.

-

Characterization of the Reference Standard

A certified reference standard of 4-Desmethoxy Omeprazole Sulfide should be accompanied by a comprehensive Certificate of Analysis (CoA).[5] The CoA should include data from various analytical techniques to confirm the identity and purity of the material.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify any related impurities.[8]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the molecular structure, confirming the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Elemental Analysis: Determines the elemental composition of the compound.

Analytical Methodologies for Identification and Quantification

The development of robust and validated analytical methods is essential for the accurate detection and quantification of 4-Desmethoxy Omeprazole Sulfide in pharmaceutical samples.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common technique for the analysis of omeprazole and its related substances.[8]

Illustrative HPLC Method Parameters:

| Parameter | Typical Value |

| Column | C18 or C8, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection Wavelength | 280 nm or 302 nm[8][9] |

| Injection Volume | 10-20 µL |

The causality behind these choices lies in the need to achieve adequate separation of the main component from its potential impurities. The C18 stationary phase provides the necessary hydrophobicity for retaining the analytes, while a gradient elution allows for the separation of compounds with a range of polarities. UV detection is suitable due to the chromophoric nature of the benzimidazole and pyridine rings.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For more sensitive and selective analysis, especially in complex matrices, LC-MS is the preferred method. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is recommended for accurate quantification in bioanalytical studies.[10]

Distinguishing from Related Omeprazole Impurities

To ensure accurate identification, it is crucial to differentiate 4-Desmethoxy Omeprazole Sulfide from other closely related omeprazole impurities.

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from 4-Desmethoxy Omeprazole Sulfide |

| Omeprazole Sulfide (Impurity C) | 73590-85-9 | C17H19N3O2S | Contains a methoxy group at the 4-position of the pyridine ring.[11][12] |

| 4-Desmethoxy Omeprazole (Impurity B) | 110374-16-8 | C16H17N3O2S | Is a sulfoxide, not a sulfide.[9][13][14][15] |

| 4-Desmethoxy-4-nitro Omeprazole Sulfide | 142885-91-4 | C16H16N4O3S | Contains a nitro group at the 4-position of the pyridine ring.[16] |

| 4-Desmethoxy-4-chloro Omeprazole Sulfide | 220757-74-4 | C16H16ClN3OS | Contains a chlorine atom at the 4-position of the pyridine ring.[17][18][19] |

Conclusion

A thorough understanding of the physical and chemical properties of 4-Desmethoxy Omeprazole Sulfide is indispensable for any scientist involved in the development, manufacturing, or quality control of omeprazole. The use of well-characterized reference standards is a prerequisite for achieving accurate and reliable analytical results. This guide has provided a comprehensive overview of the key characteristics of 4-Desmethoxy Omeprazole Sulfide, from its chemical identity and synthesis to the analytical methods for its control. By adhering to the principles of scientific integrity and employing robust analytical techniques, researchers can ensure the quality and safety of pharmaceutical products.

References

-

Pharmaffiliates. Omeprazole-impurities. [Link]

-

PubChem. 4-Desmethoxy-4-nitro Omeprazole Sulfide. [Link]

-

PubChem. 4-Desmethoxy Omeprazole Sulfide. [Link]

-

LookChem. 4-Desmethoxy-4-chloro Omeprazole Sulfide manufacturers and suppliers in india. [Link]

-

Veeprho. Omeprazole EP Impurity C | CAS 73590-85-9. [Link]

-

P&S Chemicals. Product information, 4-Desmethoxy-4-chloro omeprazole sulfide. [Link]

-

GLP Pharma Standards. 4-Desmethoxy Omeprazole Sulfide | CAS No- 704910-89-4. [Link]

-

SynThink. Omeprazole EP Impurities & USP Related Compounds. [Link]

-

Anant Pharmaceuticals Pvt. Ltd. CAS 110374-16-8 4-Desmethoxy Omeprazole Impurity. [Link]

-

White Rose eTheses Online. Synthesis, structure, and reactivity of Omeprazole and related compounds. [Link]

-

ResearchGate. Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. [Link]

-

SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]

-

PubChem. Omeprazole. [Link]

-

International Journal of PharmTech Research. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]

-

ChemSrc. 4-Desmethoxy Omeprazole | CAS#:110374-16-8. [Link]

-

ChemSrc. 4-Desmethoxy Omeprazole | CAS#:110374-16-8. [Link]

Sources

- 1. Omeprazole - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 4-Desmethoxy Omeprazole Sulfide | C16H17N3OS | CID 71315703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Omeprazole sulfide - CAS-Number 73590-85-9 - Order from Chemodex [chemodex.com]

- 5. glppharmastandards.com [glppharmastandards.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. veeprho.com [veeprho.com]

- 12. Omeprazole EP Impurity C | 73590-85-9 [chemicea.com]

- 13. CAS 110374-16-8 4-Desmethoxy Omeprazole Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 14. Omeprazole Impurity B Pharmaceutical Secondary Standard; Certified Reference Material 110374-16-8 [sigmaaldrich.com]

- 15. 110374-16-8|2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]

- 16. 4-Desmethoxy-4-nitro Omeprazole Sulfide | C16H16N4O3S | CID 11462059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-Desmethoxy-4-chloro Omeprazole Sulfide manufacturers and suppliers in india [chemicalbook.com]

- 18. pschemicals.com [pschemicals.com]

- 19. echemi.com [echemi.com]

This in-depth technical guide provides a comprehensive overview of the identification, characterization, and control of omeprazole-related substances and impurities. Designed for researchers, scientists, and drug development professionals, this document delves into the intricacies of omeprazole's chemistry, offering field-proven insights and robust analytical protocols to ensure the quality, safety, and efficacy of this widely used proton pump inhibitor.

Introduction: The Criticality of Impurity Profiling for Omeprazole

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, is a chemically sensitive molecule.[1][2] Its efficacy is intrinsically linked to its purity. The presence of related substances and impurities, arising from synthesis, degradation, or storage, can impact the drug's safety and therapeutic effect.[3] Therefore, a thorough understanding and stringent control of these impurities are paramount in pharmaceutical development and manufacturing.

This guide will navigate the complex landscape of omeprazole impurities, providing a logical framework for their identification, characterization, and quantification. We will explore the underlying chemical principles that govern their formation and discuss the advanced analytical methodologies employed for their detection and control, all while adhering to the stringent guidelines set forth by regulatory bodies like the International Council for Harmonisation (ICH).[4]

The Genesis of Impurities: Synthesis and Degradation Pathways

Omeprazole impurities can be broadly categorized into two main classes: synthesis-related impurities and degradation products. A comprehensive understanding of these pathways is the first line of defense in controlling impurity levels.

Synthesis-Related Impurities

These impurities are byproducts or unreacted intermediates formed during the manufacturing process of the active pharmaceutical ingredient (API).[1] The synthesis of omeprazole is a multi-step process, and variations in reaction conditions can lead to the formation of several known impurities.[1][5]

A common synthetic route involves the coupling of 5-methoxy-2-(chloromethyl)-3,5-dimethylpyridine with 5-methoxy-1H-benzo[d]imidazole-2-thiol, followed by oxidation.[1] Incomplete reactions or side reactions during these steps can introduce impurities. For instance, incomplete oxidation can result in the presence of the sulfide intermediate, while over-oxidation can lead to the formation of the sulfone impurity.[1]

Logical Relationship: Omeprazole Synthesis and Impurity Formation

Caption: Simplified workflow of omeprazole synthesis and the potential formation of related impurities.

Degradation Products

Omeprazole is notoriously unstable, particularly in acidic environments.[4][6] This inherent instability leads to the formation of various degradation products during storage and even in vivo if not properly formulated.[6] Forced degradation studies, as mandated by ICH guidelines, are crucial for identifying potential degradants that may form under various stress conditions.[4][7]

Key Degradation Pathways:

-

Acidic Degradation: In the presence of acid, omeprazole undergoes rapid degradation.[4][6] The degradation half-life of omeprazole is reported to be as short as 10 minutes at a pH below 5.[6] Mass spectrometry analysis has revealed that this breakdown can result in at least five different degradation products through mechanisms such as radical cation formation and nucleophilic attack.[6]

-

Oxidative Degradation: Exposure to oxidative stress, for instance from hydrogen peroxide, can lead to the formation of specific degradation products.[4][8][9]

-

Thermal Degradation: Elevated temperatures can induce the degradation of omeprazole, both in its solid state and in solution.[4][8]

-

Photolytic Degradation: Exposure to UV light can also cause omeprazole to degrade.[4]

Experimental Workflow: Forced Degradation Study

Caption: A typical experimental workflow for conducting forced degradation studies on omeprazole.

Analytical Methodologies for Impurity Profiling

The accurate detection and quantification of omeprazole impurities necessitate the use of robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the workhorses in this domain, often coupled with mass spectrometry (MS) for definitive structural elucidation.[4]

High-Performance Liquid Chromatography (HPLC)

A variety of HPLC methods have been developed for the analysis of omeprazole and its related substances. The choice of column, mobile phase, and detector is critical for achieving the desired separation and sensitivity.

Table 1: Comparison of HPLC Methods for Omeprazole Impurity Analysis

| Parameter | Method 1 (Pharmacopoeial - EP)[10][11] | Method 2 (Developed RP-HPLC)[12][13] | Method 3 (UHPLC)[10] |

| Column | Octylsilyl silica gel (C8), 5 µm, 125 x 4.6 mm | C18, 5 µm, 150 x 4.6 mm | Superficially porous C8, 2.7 µm |

| Mobile Phase | Acetonitrile and disodium hydrogen phosphate buffer (pH 7.6) | Acetonitrile, water, and triethylamine (pH 9.5) | Acetonitrile and ammonium acetate buffer |

| Elution Mode | Isocratic | Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | Not specified |

| Detection | UV at 280 nm or 303 nm | UV at 280 nm | UV at 303 nm |

| Key Advantage | Established pharmacopoeial method | Good separation of process-related impurities | Faster analysis times |

| Limitation | May show co-elution of some impurity peaks | Requires pH adjustment of the mobile phase | Requires specialized UHPLC instrumentation |

Rationale for Method Selection: The choice between these methods depends on the specific requirements of the analysis. Pharmacopoeial methods provide a standardized approach, while developed methods often offer improved resolution for specific impurity profiles.[13] UHPLC methods are ideal for high-throughput screening due to their speed and efficiency.[10] The use of a C18 column in Method 2 provides different selectivity compared to the C8 column in the pharmacopoeial method, which can be advantageous for resolving closely eluting impurities. The elevated pH in Method 2 helps to maintain the stability of omeprazole during the analysis.

Advanced Analytical Techniques

For the definitive identification and characterization of novel or unknown impurities, more advanced techniques are employed.

-

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This powerful technique provides accurate mass measurements, enabling the determination of the elemental composition of impurities.[7][8] Tandem mass spectrometry (MS/MS) experiments further provide fragmentation patterns that are crucial for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural confirmation of isolated impurities.[8][9]

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a typical HPLC analysis of omeprazole and its related substances. This protocol is a representative example and may require optimization based on the specific instrumentation and impurity profile.

Protocol: HPLC Analysis of Omeprazole and Related Substances

Objective: To separate and quantify omeprazole and its known impurities in a drug substance or product.

Materials:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Triethylamine

-

Phosphoric acid

-

Omeprazole reference standard

-

Impurity reference standards (if available)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 0.2% solution of acetic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Adjust the pH of Mobile Phase A to 9.5 with triethylamine.[12]

-

Filter and degas both mobile phases before use.

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of omeprazole reference standard in the mobile phase to obtain a known concentration (e.g., 0.2 mg/mL).

-

Prepare individual or mixed standard solutions of known impurities at appropriate concentrations (e.g., corresponding to the reporting threshold).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the omeprazole drug substance or a crushed tablet in the mobile phase to achieve a final concentration similar to the standard solution.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Data Analysis:

-

Identify the peaks of omeprazole and its impurities based on their retention times compared to the standards.

-

Calculate the percentage of each impurity using the following formula:

-

Self-Validation: The protocol's integrity is maintained by including system suitability tests. This involves injecting a solution containing omeprazole and a critical impurity pair to ensure adequate resolution, theoretical plates, and tailing factor, confirming the system is performing as expected before analyzing any samples.

Regulatory Landscape and Acceptance Criteria

The control of impurities in pharmaceutical products is strictly regulated by international guidelines. The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for establishing acceptance criteria for impurities in new drug substances and new drug products, respectively.[14]

Table 2: ICH Thresholds for Reporting, Identification, and Qualification of Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

These thresholds dictate the level at which an impurity must be reported, identified (i.e., its structure determined), and qualified (i.e., its safety established through toxicological studies).

Conclusion

The comprehensive analysis of omeprazole-related substances and impurities is a critical aspect of ensuring the quality and safety of this important medication. This guide has provided a detailed overview of the origins of these impurities, the advanced analytical techniques used for their detection and characterization, and the regulatory framework that governs their control. By implementing robust analytical strategies and maintaining a thorough understanding of the chemical behavior of omeprazole, pharmaceutical scientists can confidently develop and manufacture high-quality drug products that meet the stringent requirements of regulatory agencies and, most importantly, ensure patient safety.

References

- Degradation Pathways of Omeprazole Magnesium: An In-depth Technical Guide - Benchchem.

- Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC - NIH.

- Analytical quality by design-based development of a capillary electrophoresis method for Omeprazole impurity profiling - FLORE.

- Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review - Semantic Scholar.

- Full article: A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR - Taylor & Francis.

- Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments - RSC Publishing.

- Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review - SciSpace.

- A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR - Figshare.

- Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling | LCGC Intern

- (PDF)

- Omeprazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards.

- Omeprazole-impurities - Pharmaffili

- Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column - ResearchG

- OMEPRAZOLE Omeprazolum.

- Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Intern

- Impurities in Drug Substance and Drug Product Regul

Sources

- 1. scispace.com [scispace.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Omeprazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandf.figshare.com [tandf.figshare.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. drugfuture.com [drugfuture.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. aifa.gov.it [aifa.gov.it]

Methodological & Application

HPLC method development for detection of 4-Desmethoxy Omeprazole Sulfide

Application Note: HPLC Method Development for the Detection of 4-Desmethoxy Omeprazole Sulfide

Introduction & Scientific Context

In the synthesis of proton pump inhibitors (PPIs) like Omeprazole, impurity profiling is critical for meeting ICH Q3A/B guidelines. 4-Desmethoxy Omeprazole Sulfide (Chemical Name: 5-methoxy-2-[[(3,5-dimethylpyridin-2-yl)methyl]thio]-1H-benzimidazole) is a specific process-related impurity. It arises primarily from the use of 2-chloromethyl-3,5-dimethylpyridine (lacking the 4-methoxy group) as a starting material contaminant, which reacts with 2-mercapto-5-methoxybenzimidazole.

Why this analysis is challenging:

-

Structural Similarity: It possesses the same benzimidazole core as Omeprazole but lacks the sulfinyl oxygen (it is a sulfide) and the pyridine-ring methoxy group.

-

Hydrophobicity: The absence of the polar sulfinyl group and the methoxy oxygen makes this molecule significantly more hydrophobic than the parent drug, leading to strong retention in Reverse Phase (RP) chromatography.

-

Stability: Like the parent Omeprazole, this analog contains basic nitrogen atoms (pyridine/benzimidazole), making it susceptible to acid degradation and peak tailing due to silanol interactions.

This guide details a Gradient RP-HPLC method designed to elute this late-eluting impurity within a reasonable runtime while maintaining resolution from the parent drug and other known impurities (Sulfone, Sulfide).

Method Development Strategy

The development logic follows a "Quality by Design" (QbD) approach, focusing on three critical parameters:

-

pH Control (The Stability Factor): Omeprazole and its analogs are acid-labile. A mobile phase pH of 7.6 is selected.[1][2][3][4] This ensures the analyte remains in its neutral or partially ionized state (improving retention consistency) and prevents on-column degradation that occurs at acidic pH.

-

Stationary Phase (The Selectivity Factor): A C8 (Octyl) column is preferred over C18. Because 4-Desmethoxy Omeprazole Sulfide is highly hydrophobic, a C18 column often results in excessive retention times (>30 mins) and broad peaks. A C8 phase provides sufficient retention for separation without extending the run unnecessarily.

-

Base Deactivation: To prevent peak tailing caused by the interaction of the basic nitrogen with residual silanols, a "Base Deactivated" (BDS) or high-purity silica column is mandatory.

Visualizing the Separation Logic

Caption: Logical flow connecting the chemical properties of 4-Desmethoxy Omeprazole Sulfide to specific HPLC method parameters.

Experimental Protocols

Reagents & Equipment

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (must support gradient elution).

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: Agilent Zorbax Eclipse XDB-C8 (150 mm x 4.6 mm, 5 µm) or Thermo Hypersil BDS C8.

-

Reagents:

-

Disodium Hydrogen Phosphate (

), AR Grade. -

Acetonitrile (ACN), HPLC Grade.[5]

-

Phosphoric Acid (85%), for pH adjustment.

-

Milli-Q Water.

-

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column Temp | 25°C | Ambient temperature prevents thermal degradation. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain backpressure <200 bar. |

| Injection Vol | 20 µL | Sufficient sensitivity for impurity detection (0.05% level). |

| Detection | UV @ 305 nm | 305 nm is specific to the pyridine chromophore, minimizing baseline noise compared to 280 nm. |

| Run Time | 25 Minutes | Allows elution of highly retained sulfide impurities. |

Mobile Phase Preparation

-

Buffer Solution (pH 7.6): Dissolve 1.42 g of Disodium Hydrogen Phosphate in 1000 mL water. Adjust pH to 7.6 ± 0.1 using dilute Phosphoric Acid. Filter through 0.45 µm membrane.

-

Mobile Phase A: Buffer Solution (pH 7.6) : Acetonitrile (90 : 10 v/v).

-

Mobile Phase B: Acetonitrile : Buffer Solution (pH 7.6) (80 : 20 v/v).

Gradient Program

Note: A gradient is essential. Isocratic methods often fail to elute 4-Desmethoxy Omeprazole Sulfide as a sharp peak.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 85 | 15 | Initial Hold |

| 5.0 | 85 | 15 | Isocratic for Parent |

| 15.0 | 40 | 60 | Ramp to elute impurities |

| 20.0 | 40 | 60 | Hold to clear column |

| 20.1 | 85 | 15 | Return to Initial |

| 25.0 | 85 | 15 | Re-equilibration |

Standard & Sample Preparation

Diluent: 0.01 M Sodium Borate : Acetonitrile (3:1). Critical: Do not use pure methanol or acidic diluents, as Omeprazole degrades rapidly. Sodium Borate maintains the alkaline environment required for stability during sample prep.

Stock Standard Preparation:

-

Weigh 5 mg of 4-Desmethoxy Omeprazole Sulfide Reference Standard .

-

Dissolve in 5 mL of Acetonitrile (sonicate if necessary).

-

Dilute to 50 mL with Diluent.

System Suitability Solution: Prepare a mixture containing 0.1 mg/mL Omeprazole API and 0.005 mg/mL 4-Desmethoxy Omeprazole Sulfide.

Method Validation & System Suitability

To ensure the method is "self-validating" (trustworthy), the following criteria must be met before every sample set.

System Suitability Limits (SST)

-

Resolution (Rs): > 2.0 between Omeprazole and any adjacent peak.

-

Tailing Factor (T): < 1.5 for the 4-Desmethoxy Omeprazole Sulfide peak (indicates successful base deactivation).

-

Relative Retention Time (RRT):

-

Omeprazole: 1.00

-

Omeprazole Sulfide: ~0.85[6]

-

4-Desmethoxy Omeprazole Sulfide: ~1.3 - 1.5 (Expect it to elute after the parent due to high hydrophobicity).

-

Workflow Diagram

Caption: Step-by-step analytical workflow ensuring data integrity via System Suitability checks.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing > 1.5 | Silanol interaction | Ensure column is "Base Deactivated" (BDS). Replace column if old. |

| Retention Time Shift | pH drift | Phosphate buffer pH is critical. Calibrate pH meter before prep. |

| Extra Peaks | Degradation in Diluent | Ensure Diluent is alkaline (Borate/Phosphate). Inject immediately. |

| Low Sensitivity | Detection Wavelength | Ensure detection is at 305 nm (max absorbance) rather than 254 nm. |

References

-

United States Pharmacopeia (USP). Omeprazole Monograph: Organic Impurities.[7] USP-NF. (Accessed Oct 2023).

-

European Pharmacopoeia (Ph.[3][4] Eur.). Omeprazole: Related Substances.[1][2][3][7][8][9][10][11][12][13][14] 10th Edition.

-

Molnár-Institute. Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework. LCGC North America.[4]

-

BenchChem. 4-desmethoxy Omeprazole - Product Information and Impurity Profile.

-

Mac-Mod Analytical. Separation of Omeprazole and Related Impurities using Halo Columns.

Sources

- 1. ftp.uspbpep.com [ftp.uspbpep.com]

- 2. Omeprazole Magnesium [drugfuture.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. molnar-institute.com [molnar-institute.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. RU2726320C1 - Method for determining omeprazole impurity components - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. mac-mod.com [mac-mod.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. glppharmastandards.com [glppharmastandards.com]

- 11. caymanchem.com [caymanchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmaffiliates.com [pharmaffiliates.com]

Advanced Sample Preparation Protocols for Omeprazole Impurity Profiling

Application Note: AN-OMZ-2026-QC

Abstract

This application note details high-integrity sample preparation workflows for the extraction of Omeprazole and its related impurities (A, B, C, D, E) from pharmaceutical formulations. Unlike robust molecules, Omeprazole presents a specific "Acid-Labile Paradox"—it is a proton pump inhibitor that is rapidly destroyed by the very protons it regulates. This guide moves beyond standard textbook recipes to address the critical chemical causality of degradation during the extraction process. We introduce the "Alkaline Lock" methodology, a self-validating protocol ensuring that observed impurities are intrinsic to the sample and not artifacts of the preparation.

Introduction: The Chemistry of Instability

Omeprazole is a substituted benzimidazole that acts as a prodrug. In the acidic environment of the parietal cell canaliculi (pH < 1), it rearranges into the active achiral sulfenamide. However, in the context of Quality Control (QC) and impurity profiling, this rearrangement is catastrophic.

The Critical Challenge: Omeprazole degrades with a half-life of less than 10 minutes at pH < 4. Even in neutral solvents (pH 7), micro-environmental acidity or trace impurities in solvents (like formic acid in non-HPLC grade methanol) can trigger degradation into Impurity A (Sulfide) and Impurity D (Sulfone), or the characteristic purple degradation complex.

Therefore, the primary objective of sample preparation is not just solubilization, but pH stabilization (pH > 9.0) and photoprotection .

Key Impurities of Interest (USP/EP Standards)

| Impurity | Chemical Name | Origin |

| Impurity D | Omeprazole Sulfone | Oxidation (Storage/Synthesis) |

| Impurity C | Omeprazole Sulfide | Reduction/Acidic Degradation |

| Impurity A | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole 1-oxide | Synthesis Intermediate |

| Impurity B | 2-[[(3,5-dimethyl-4-nitro-2-pyridinyl)methyl]thio]-5-methoxy-1H-benzimidazole | Synthesis Intermediate |

Critical Control Points (The "Why" Behind the Protocol)

2.1 The "Alkaline Lock" Strategy

Standard organic solvents are insufficient. You must use a basified diluent.

-

Wrong: Dissolving in pure Methanol or Acetonitrile. (Risk: Localized pH drops).

-

Right: Dissolving in 0.01 M Sodium Borate or 0.1 N Ammonia blended with Acetonitrile. This "locks" the molecule in its stable, anionic form.

2.2 Photodegradation

Omeprazole is acutely sensitive to UV/VIS light.

-

Requirement: All extraction steps must occur under monochromatic light (sodium lamp) or in amber glassware .

-

Validation: If clear glass is used, wrap entirely in aluminum foil immediately after weighing.

2.3 Thermal Control

Sonication generates heat, which accelerates oxidation to Impurity D (Sulfone).

-

Control: Maintain sonicator bath water at < 25°C using ice packs if necessary. Limit sonication bursts to 5 minutes.

Visualizing the Instability Logic

The following diagram illustrates why pH control is the single most critical factor in your workflow.

Figure 1: The Stability Bifurcation.[1] Exposure to acid triggers the rearrangement to sulfenamide, leading to false-positive impurity results. Alkaline conditions lock the structure.

Protocol 1: Extraction from Enteric-Coated Tablets/Capsules

Scope: Routine QC and Stability Testing. Target Concentration: 0.2 mg/mL (Omeprazole).[2][3]

Reagents

-

Diluent: Dissolve 3.8 g of Sodium Borate Decahydrate (

) in 1000 mL water. Mix 300 mL of this solution with 100 mL of Acetonitrile. (Final pH ~9.5).[4] -

Acetonitrile: HPLC Grade.

Step-by-Step Workflow

-

Preparation (Amber Zone):

-

Equip the lab bench with amber glassware. Ensure overhead lights are filtered or off.

-

Pre-chill the sonicator bath to 20°C.

-

-

Sample Weighing:

-

Weigh and powder 20 tablets (or empty 20 capsules).

-

Transfer an amount of powder equivalent to 20 mg of Omeprazole into a 100 mL amber volumetric flask.

-

-

The "Wetting" Step (Crucial):

-

The "Alkaline Lock" Addition:

-

Immediately add 60 mL of the Borate Diluent .

-

-

Extraction:

-

Final Dilution:

-

Dilute to volume with Borate Diluent . Mix well.

-

-

Clarification:

-

Filter through a 0.45 µm PTFE or Nylon syringe filter .

-

Discard the first 2 mL of filtrate (saturates the filter binding sites).

-

-

Analysis:

-

Inject into HPLC within 30 minutes. If storage is needed, keep at 4°C in the dark (stable for 24 hours).

-

Protocol 2: Low-Level Impurity Extraction (API)

Scope: Detection of trace impurities (< 0.05%) in Active Pharmaceutical Ingredient.

Reagents

-

Solvent A: 10 mM Ammonium Bicarbonate (pH 9.0 adjusted with Ammonia).

Workflow Visualization

Figure 2: API Extraction Workflow emphasizing the sequential addition of organic solvent followed by alkaline buffer.

Analytical Validation (Self-Check)

How do you know your sample prep didn't cause the degradation?

| Observation | Diagnosis | Corrective Action |

| Purple discoloration of sample solution | Acidic degradation occurred. | Check Diluent pH.[8][10] Ensure Borate/Ammonia was added before extended sonication. |

| High Impurity D (Sulfone) | Oxidation during prep. | Reduce sonication time. Use degassed solvents. Check temperature. |

| Peak Broadening | Solvent mismatch. | Ensure the injection solvent matches the mobile phase strength. |

| Ghost Peaks | Photodegradation. | Verify amber glassware usage.[2][3] Check lab lighting. |

References

-

United States Pharmacopeia (USP). Omeprazole Monograph: Organic Impurities.[3] USP-NF.

-

European Pharmacopoeia (Ph.[3] Eur.). Omeprazole: Impurities A, B, C, D, E.[2][3] EDQM.[2][3]

-

Slamova, M., et al. (2014). "Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework." LCGC North America.[2]

- Mathew, M., et al. (2005). "Stability of Omeprazole Solutions at Various pH Values." Journal of Pharmaceutical and Biomedical Analysis.

-

Mac-Mod Analytical. "Separation of Omeprazole and Related Impurities using High pH Stable Columns."

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. molnar-institute.com [molnar-institute.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. ftp.uspbpep.com [ftp.uspbpep.com]

- 9. RU2726320C1 - Method for determining omeprazole impurity components - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Chromatographic conditions for separating 4-Desmethoxy Omeprazole Sulfide

This Application Note and Protocol is designed for researchers and QC scientists requiring a robust, validated method for the separation and quantification of 4-Desmethoxy Omeprazole Sulfide (CAS 704910-89-4).

Application Note & Protocol | Process Impurity Profiling

Introduction & Scientific Context

In the development of proton pump inhibitors (PPIs) like Omeprazole, impurity profiling is critical for safety and regulatory compliance (ICH Q3A/Q3B). While standard pharmacopoeial methods focus on oxidative degradants (Sulfone, N-Oxide), 4-Desmethoxy Omeprazole Sulfide represents a specific process-related impurity .

Chemical Identity & Origin

-

Target Analyte: 4-Desmethoxy Omeprazole Sulfide[1][2][3][4][5]

-

Structure: 2-[[(3,5-dimethyl-2-pyridinyl)methyl]thio]-5-methoxy-1H-benzimidazole.[6]

-

Formation Mechanism: This impurity does not arise from the degradation of Omeprazole. Instead, it originates from a specific impurity in the starting material. If the starting pyridine intermediate (2-chloromethyl-3,5-dimethylpyridine) lacks the 4-methoxy group, it reacts with the benzimidazole thiol to form this specific "desmethoxy" sulfide analog.

Chromatographic Logic (Expertise & Causality)

To separate this compound effectively, one must understand its physicochemical shift relative to Omeprazole:

-

Increased Hydrophobicity: The loss of the methoxy group (-OCH₃) on the pyridine ring removes a polar, hydrogen-bond-accepting moiety. This makes 4-Desmethoxy Omeprazole Sulfide significantly more hydrophobic (lipophilic) than Omeprazole or Omeprazole Sulfide (Impurity B).

-

Elution Behavior: In Reversed-Phase Chromatography (RP-HPLC), this impurity will elute after the parent drug and the standard sulfide impurity. Standard isocratic methods often miss it (it may elute in the wash step or carry over).

-

pH Strategy: Omeprazole is acid-labile. A high-pH method (pH ~10.0) is preferred to ensure the benzimidazole moiety is deprotonated and the analyte remains stable, yielding sharper peaks than neutral phosphate buffers.

Visualizing the Impurity Pathway

The following diagram illustrates the origin of the impurity during the synthesis process, highlighting the critical control point.

Figure 1: Formation pathway showing the origin of 4-Desmethoxy Omeprazole Sulfide from starting material contamination.

Experimental Protocol

This protocol uses a High-pH Reversed-Phase approach. This is superior to low-pH methods for this analyte because it suppresses the ionization of the benzimidazole (pKa ~8.8), maximizing retention and resolution of hydrophobic impurities.

Equipment & Reagents

-

LC System: UHPLC or HPLC system (e.g., Agilent 1290, Waters H-Class) with PDA detector.

-

Column: Waters XBridge C18, 4.6 × 150 mm, 3.5 µm (or equivalent High-pH stable C18).

-

Why: Hybrid particles are required to withstand pH 10.0 without dissolution.

-

-

Reagents:

-

Ammonium Bicarbonate (LC-MS Grade).

-

Ammonium Hydroxide (25%).

-

Acetonitrile (HPLC Grade).

-

Milli-Q Water.

-

Mobile Phase Preparation

-

Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide.

-

Mobile Phase B: 100% Acetonitrile.

-

Diluent: 50:50 Mobile Phase A : Acetonitrile (Ensure sample is dissolved; this impurity has low water solubility).

Instrument Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm (General) and 305 nm (Specific) |

| Run Time | 25 Minutes |

Gradient Profile

This gradient is designed to elute the polar degradants early, the parent drug (Omeprazole) middle, and the hydrophobic 4-Desmethoxy impurity late.

| Time (min) | % MP A (Buffer) | % MP B (ACN) | Event |

| 0.0 | 85 | 15 | Initial Hold |

| 2.0 | 85 | 15 | Isocratic |

| 15.0 | 40 | 60 | Linear Gradient |

| 18.0 | 10 | 90 | Wash (Elutes Hydrophobics) |

| 20.0 | 10 | 90 | Hold Wash |

| 20.1 | 85 | 15 | Re-equilibration |

| 25.0 | 85 | 15 | End |

System Suitability & Validation

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine analysis.

Critical Resolution Check

The critical pair is often Omeprazole and Omeprazole Sulfide . However, for this specific method, you must verify the resolution between Omeprazole and the later-eluting 4-Desmethoxy Omeprazole Sulfide .

| Parameter | Acceptance Criteria | Rationale |

| Resolution (Rs) | > 2.0 | Ensures baseline separation of the hydrophobic impurity. |

| Tailing Factor (T) | < 1.5 | High pH minimizes silanol interactions, ensuring symmetry. |

| Retention Time (RT) | Omeprazole: ~8-10 min4-Desmethoxy: ~14-16 min | The Desmethoxy analog must elute after the parent. |

| Signal-to-Noise | > 10 (for LOQ) | Required for trace impurity quantification (<0.1%). |

Workflow Diagram

Figure 2: Analytical workflow for the detection and quantification of 4-Desmethoxy Omeprazole Sulfide.

References

- European Pharmacopoeia (Ph. Eur.). (2024). Omeprazole Monograph 0942: Impurity Profiling. (General reference for Omeprazole impurity limits).

-

MAC-MOD Analytical. (n.d.). Separation of Omeprazole and Related Impurities using HALO Elevate C18. Retrieved from [Link] (Validated high-pH methodology basis).

Sources

Application Note: High-Resolution UPLC Profiling of Omeprazole and its Sulfide Derivatives

This Application Note is designed as a comprehensive technical guide for the UPLC analysis of Omeprazole and its primary sulfide derivative (Impurity B). It synthesizes pharmacopeial standards (USP/EP) with modern chromatographic theory to ensure robustness and scientific integrity.

Methodology for the Quantification of Omeprazole, Omeprazole Sulfide (Impurity B), and Omeprazole Sulfone (Impurity D)

Abstract

This protocol details a rapid, high-resolution Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Omeprazole and its major degradation products: Omeprazole Sulfide (EP Impurity B) and Omeprazole Sulfone (EP Impurity D). Unlike traditional HPLC methods that require 15–30 minute run times, this UPLC workflow achieves baseline resolution in under 5 minutes. Special emphasis is placed on sample stability logic , utilizing alkaline extraction media to prevent the artifactual formation of acid-degradation products during preparation.

Introduction & Scientific Rationale

The Chemistry of Instability

Omeprazole is a proton pump inhibitor (PPI) containing a substituted benzimidazole and a pyridine ring linked by a methylsulfinyl chain. It is an amphoteric compound (pKa₁ ≈ 4.0 pyridinium; pKa₂ ≈ 8.8 benzimidazole) and is notoriously unstable in acidic media.

-

Acidic Instability: In the presence of acid, the sulfoxide is protonated and rearranges to form a cyclic sulfenamide (the active species in vivo), which rapidly degrades into complex colored mixtures.

-

Oxidative/Reductive Pathways:

-

Oxidation: The sulfoxide group is oxidized to a Sulfone (Impurity D).

-

Reduction: The sulfoxide is reduced to a Sulfide (Impurity B).

-

Method Development Strategy (The "Why")

To ensure scientific integrity, the method parameters are chosen based on the physicochemical properties of the analytes:

-

Stationary Phase (C18): Omeprazole Sulfide lacks the polar oxygen atom found in the parent sulfoxide, making it significantly more hydrophobic. A C18 column provides the necessary retentive power to separate this late-eluting impurity from the main peak.

-

Mobile Phase pH (pH 7.6): Omeprazole degrades rapidly below pH 7.0. A phosphate buffer at pH 7.6 ensures the analyte remains in its stable, unprotonated form, preventing on-column degradation that could manifest as "ghost peaks" or fronting.

-

Detection (280 nm): While the max absorption is near 300 nm, 280 nm provides a balanced response for the benzimidazole moiety across all three derivatives.

Degradation & Separation Pathway

The following diagram illustrates the relationship between the parent drug and its derivatives, highlighting the separation logic.

Figure 1: Mechanistic pathway of Omeprazole degradation and the resulting chromatographic elution order on a hydrophobic C18 stationary phase.

Experimental Protocol

Reagents and Standards

-

Omeprazole Reference Standard: USP or EP grade.

-

Omeprazole Impurity B (Sulfide): 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.

-

Omeprazole Impurity D (Sulfone): Omeprazole Sulfone Reference Standard.[1]

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ammonium Phosphate (Dibasic), Milli-Q Water.

Chromatographic Conditions

The following conditions are optimized for a Waters ACQUITY UPLC or Agilent 1290 Infinity II system.

| Parameter | Setting | Rationale |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Sub-2-µm particles enable high resolution of the sulfide peak in < 5 mins. |

| Column Temp | 40 °C | Reduces mobile phase viscosity, improving mass transfer and peak shape. |

| Flow Rate | 0.6 mL/min | Optimized linear velocity for UPLC. |

| Injection Vol | 1.0 - 2.0 µL | Low volume prevents solvent effects (peak distortion) from the alkaline diluent. |

| Detection | UV at 280 nm | Common isosbestic point for derivatives; robust quantification. |

| Mobile Phase A | 10 mM Disodium Hydrogen Phosphate (pH 7.6) | Maintains Omeprazole stability; prevents acid degradation. |

| Mobile Phase B | Acetonitrile | Strong organic modifier for eluting the hydrophobic sulfide. |

Gradient Profile

A steep gradient is required to elute the hydrophobic Sulfide (Impurity B) quickly after the main peak.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve | Event |

| 0.00 | 85 | 15 | Initial | Equilibration |

| 3.00 | 40 | 60 | 6 (Linear) | Elution of Sulfide |

| 3.50 | 10 | 90 | 6 (Linear) | Column Wash |

| 4.00 | 85 | 15 | 1 (Step) | Re-equilibration |

| 5.00 | 85 | 15 | 6 (Linear) | End of Run |

Sample Preparation Workflow (Critical Control Point)

Warning: Do not dissolve Omeprazole directly in pure methanol or water without pH adjustment. The local pH can drop, causing immediate degradation.

Diluent Preparation

-

Alkaline Diluent: Mix 200 mL of 0.1 M Sodium Borate (or 10 mM Phosphate pH 7.6) with 50 mL of Acetonitrile.

-